molecular formula C8H16Cl2N2S B2843157 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride CAS No. 1306603-67-7

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B2843157
CAS No.: 1306603-67-7
M. Wt: 243.19
InChI Key: RWYOZNHMIHGARZ-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride (CAS: 202817-08-1, Molecular Formula: C8H16Cl2N2S, Molecular Weight: 219.20) is a high-purity chemical intermediate designed for antimicrobial research and development. This compound features a 2-isopropylthiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The primary research application of this amine derivative is in the synthesis of novel heteroaryl thiazole derivatives, which are promising candidates in the search for new antibacterial and antifungal agents . Such compounds are urgently needed to address the global challenge of emerging antimicrobial resistance. In vitro biological evaluations of structurally similar thiazole derivatives have demonstrated moderate to good activity against a panel of Gram-positive and Gram-negative bacteria, including Bacillus cereus and Listeria monocytogenes , with some showing superior efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) compared to standard drugs like ampicillin . The mechanism of action for antibacterial activity is postulated to involve the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme, a key player in cell wall biosynthesis, as supported by molecular docking studies . Furthermore, thiazole-based compounds can exhibit potent antifungal properties, potentially through the inhibition of the fungal enzyme 14α-lanosterol demethylase, disrupting ergosterol production in fungal cell membranes . Beyond its antimicrobial potential, the thiazole moiety is a critical building block in pharmacology, found in FDA-approved drugs for conditions ranging from cancer (dasatinib) to HIV (ritonavir) and neurological diseases (riluzole) . This underscores the versatility and significant research value of this chemical class. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-7(4-11-8)6(3)9;;/h4-6H,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYOZNHMIHGARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306603-67-7
Record name 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
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Biological Activity

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, with the CAS number 1306603-67-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. The following sections will explore its biological activity, including antimicrobial, anticancer, and anticonvulsant properties.

The chemical formula of this compound is C8H16Cl2N2SC_8H_{16}Cl_2N_2S with a molecular weight of 243.20 g/mol. The compound appears as a liquid and is typically stored at 4 °C.

PropertyValue
Chemical FormulaC8H16Cl2N2S
Molecular Weight243.20 g/mol
IUPAC Name1-(2-isopropyl-1,3-thiazol-4-yl)ethylamine
AppearanceLiquid
Storage Temperature4 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. A study published in MDPI evaluated various thiazole derivatives for their antimicrobial activity and found that certain modifications to the thiazole ring enhance efficacy against various pathogens . The presence of electron-donating groups and specific substitutions on the thiazole ring were crucial in enhancing the antimicrobial properties.

Anticancer Activity

Thiazole derivatives have shown promising results in cancer research. For instance, compounds similar to 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine have been tested for their cytotoxic effects on cancer cell lines such as Jurkat and A-431. In one study, a related thiazole compound demonstrated significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . The structure–activity relationship (SAR) analysis indicated that specific modifications to the thiazole moiety could enhance anticancer activity through improved interactions with target proteins involved in cell proliferation.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. A review highlighted that certain thiazole-based compounds exhibited significant anticonvulsant effects in animal models . The mechanism of action often involves modulation of neurotransmitter systems or ion channels associated with seizure activity.

Case Studies

Several case studies have documented the biological activity of thiazole derivatives:

  • Anticancer Study : A novel thiazole derivative was synthesized and tested for its ability to inhibit the proliferation of cancer cells. Results indicated an IC50 value significantly lower than standard treatments, suggesting strong potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro tests revealed that a series of thiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent nature on the thiazole ring in enhancing antimicrobial efficacy .
  • Anticonvulsant Research : A compound structurally related to 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine was evaluated for its anticonvulsant properties using the maximal electroshock seizure model in rodents. The results showed a significant reduction in seizure duration compared to controls .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including compounds structurally related to 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride. For example, thiazole-integrated analogues have shown significant anticonvulsant properties in animal models, indicating that similar compounds may possess therapeutic efficacy against epilepsy .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The synthesis and evaluation of new heteroaryl thiazole derivatives revealed effective antibacterial and antifungal activities against various pathogens. Compounds similar to this compound are being explored for their potential use in treating infections caused by resistant strains of bacteria .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing other biologically active molecules. For instance, it can be used in the development of new drug candidates targeting specific biological pathways or diseases. The ability to modify the thiazole ring allows for the exploration of structure-activity relationships (SAR), which is crucial in drug discovery efforts .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial activity of thiazole derivatives, researchers synthesized several compounds based on the thiazole moiety and tested them against various bacterial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antimicrobial efficacy, suggesting that this compound could be a lead compound for further development .

Anticonvulsant Research

A study investigating the anticonvulsant effects of thiazole derivatives found that specific structural modifications led to increased protective indices in picrotoxin-induced convulsion models. This research underlines the potential of compounds like this compound in developing new treatments for epilepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related thiazole-amine dihydrochlorides, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride C₈H₁₄N₂S·2HCl 243.71 (free base) 2-isopropyl, 4-ethylamine Intermediate for pharmaceuticals; lipophilic substituent may improve bioavailability .
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride (CAS 1423031-11-1) C₁₁H₁₃Cl₃N₂S 311.66 2-(2-chlorophenyl), 4-ethylamine Aryl substitution likely enhances aromatic stacking interactions; potential CNS drug candidate .
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride (CAS 1269151-33-8) C₁₀H₁₃Cl₂N₃S 278.20 4-pyridinyl, 2-ethylamine Pyridine moiety introduces hydrogen-bonding capability; possible kinase inhibitor .
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride C₁₀H₁₃Cl₂N₃S 278.20 4-pyridin-2-yl, 2-ethylamine Pyridinyl positional isomer may alter target selectivity compared to pyridin-4-yl analog .
2-(5-Chloro-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride C₉H₁₀Cl₃N₃S 298.62 Benzodiazol fused ring, chloro substituent Benzodiazol-thiazole hybrid; potential antimicrobial or antiviral agent .

Structural and Functional Insights

  • Aryl Groups (e.g., chlorophenyl, pyridinyl): Enhance π-π interactions with protein targets (e.g., kinases, GPCRs) but may reduce solubility . Heterocyclic Fusions (e.g., benzodiazol): Expand planar surface area for DNA intercalation or enzyme inhibition .
  • Salt Forms : Dihydrochloride salts are common to improve aqueous solubility for in vitro assays and formulation .

Research Findings

  • Drug Discovery : Thiazole-amine derivatives are frequently used as intermediates in synthesizing kinase inhibitors, antivirals, and CNS-targeting drugs. For example, pyridinyl-thiazoles () are explored in oncology due to kinase-modulating activity .
  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., chloro in ) may resist oxidative metabolism, prolonging half-life .

Preparation Methods

Wolff-Kishner-Huang Reduction

This method involves hydrazine hydrate to form a hydrazone intermediate, followed by strong base treatment (e.g., NaOH) at elevated temperatures to yield the amine. However, this approach is less favored due to harsh conditions and lower selectivity.

Catalytic Hydrogenation

A more efficient route employs hydrogen gas with a palladium on carbon (Pd/C) catalyst to reduce the ketone to a methylene amine. For example:

  • Formation of Imine : The ketone (12 ) reacts with ammonium acetate to generate an imine intermediate.
  • Hydrogenation : The imine is reduced under H₂ (1–3 atm) with Pd/C (10% w/w) in methanol at 25–50°C.

Optimized Parameters :

  • Catalyst: Pd/C (5–10% loading)
  • Temperature: 40°C
  • Yield: ~75–85% (estimated from analogous reductions)

Salt Formation with Hydrochloric Acid

The free base of 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is converted to its dihydrochloride salt via acidification:

  • Neutralization : The amine is dissolved in anhydrous diethyl ether or dichloromethane.
  • HCl Addition : Gaseous HCl is bubbled through the solution until precipitation is complete.
  • Crystallization : The product is isolated by filtration, washed with cold ether, and dried under vacuum.

Critical Considerations :

  • Stoichiometry : Two equivalents of HCl are required to protonate both the primary amine and the thiazole ring’s nitrogen (if applicable).
  • Purity : The final product is ≥95% pure, as confirmed by HPLC and NMR.

Analytical Characterization and Validation

Key analytical data for the compound align with literature values:

Property Value Method Source
Molecular Weight 243.20 g/mol MS (ESI-TOF)
Melting Point Not reported
Purity ≥95% HPLC
¹H NMR (DMSO-d6) δ 1.15 (s, 6H), 2.42 (s, 3H) 500 MHz

Challenges and Optimization Strategies

Byproduct Formation

During thiourea synthesis, dicyclopentylthiourea (5 ) is a common byproduct (up to 5% yield). Mitigation strategies include:

  • Purification : Flash chromatography (silica gel, DCM:MeOH gradients)
  • Reagent Quality : Use of high-purity cyclopentylamine to minimize halide contaminants.

Enaminone Stability

Enaminone intermediates (e.g., 13 , 15–20 ) are sensitive to moisture. Storage under inert atmosphere (N₂ or Ar) and low temperatures (−20°C) is recommended.

Scale-Up and Industrial Feasibility

Pilot-scale production (100 g–1 kg) employs continuous flow reactors for thiazole cyclization to enhance reproducibility. Key parameters include:

  • Residence Time : 10–15 minutes
  • Temperature Control : ±2°C to prevent decomposition
  • Cost Analysis : Raw material costs dominate (~60%), with thiourea and α-haloketones as major contributors.

Recent Advancements and Alternatives

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for thiazole formation (e.g., 30 minutes vs. 4 hours under conventional heating).

Biocatalytic Approaches

Emerging methods use immobilized enzymes (e.g., transaminases) for amine synthesis, though yields remain suboptimal (~40%) compared to chemical reduction.

Q & A

Q. How can researchers verify the purity of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride for experimental use?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques:
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C spectra to confirm structural integrity and detect residual solvents (e.g., DMSO or ethyl acetate) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can validate the molecular ion peak (expected m/z for the free base: ~183.3) and rule out degradation products .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store lyophilized or crystalline forms at -20°C in airtight, light-protected vials under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation of the thiazole ring .
  • For aqueous solutions (e.g., in PBS), adjust pH to 4–6 (using HCl/NaOH) and store at 4°C for ≤72 hours to avoid amine degradation .

Q. Which synthetic routes are commonly used for thiazole-containing amines like this compound?

  • Methodological Answer :
  • Hantzsch Thiazole Synthesis : React β-keto esters (e.g., ethyl acetoacetate) with thioureas in ethanol under reflux to form the thiazole core. Subsequent reduction of the nitro group (if present) and amine salt formation with HCl yields the dihydrochloride .
  • Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 100°C for 20 minutes) to enhance yield and reduce byproducts .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization of the thiazole ring). Adjust catalysts (e.g., p-toluenesulfonic acid) to lower activation barriers .
  • Machine Learning (ML) : Train models on datasets of analogous thiazole syntheses to predict optimal solvent systems (e.g., DMF vs. THF) and reaction scales .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct assays across a wide concentration range (1 nM–100 µM) to distinguish between therapeutic and toxic thresholds. Use cell lines with varying expression of target receptors (e.g., GPCRs) .
  • Metabolomic Analysis : Apply LC-MS/MS to track metabolite formation in vitro, identifying degradation products that may confound activity results .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological studies?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-LSD for serotonin receptors) to measure competitive binding affinity. Normalize data with Scatchard plots .
  • In Silico Docking : Model interactions with homology-built receptors (e.g., 5-HT2A_{2A}) using AutoDock Vina. Validate key residues (e.g., Asp155) via site-directed mutagenesis .

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